molecular formula C13H23N3O B14491313 N-[2-(1H-imidazol-5-yl)ethyl]octanamide CAS No. 63006-64-4

N-[2-(1H-imidazol-5-yl)ethyl]octanamide

Katalognummer: B14491313
CAS-Nummer: 63006-64-4
Molekulargewicht: 237.34 g/mol
InChI-Schlüssel: XNRGJMFNTYWHNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-imidazol-5-yl)ethyl]octanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]octanamide typically involves the formation of the imidazole ring followed by the attachment of the octanamide group. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde .

Industrial Production Methods

Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, a copper-catalyzed [3+2] cycloaddition reaction can be used to produce multisubstituted imidazoles under mild conditions . These methods are scalable and can be adapted for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(1H-imidazol-5-yl)ethyl]octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can produce various substituted imidazoles .

Wissenschaftliche Forschungsanwendungen

N-[2-(1H-imidazol-5-yl)ethyl]octanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]octanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological receptors, influencing various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-5-yl)ethyl]octanamide is unique due to its specific structure, which combines the imidazole ring with an octanamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

63006-64-4

Molekularformel

C13H23N3O

Molekulargewicht

237.34 g/mol

IUPAC-Name

N-[2-(1H-imidazol-5-yl)ethyl]octanamide

InChI

InChI=1S/C13H23N3O/c1-2-3-4-5-6-7-13(17)15-9-8-12-10-14-11-16-12/h10-11H,2-9H2,1H3,(H,14,16)(H,15,17)

InChI-Schlüssel

XNRGJMFNTYWHNR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)NCCC1=CN=CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.